15,16-Di-O-acetyldarutoside

Description

BenchChem offers high-quality 15,16-Di-O-acetyldarutoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 15,16-Di-O-acetyldarutoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

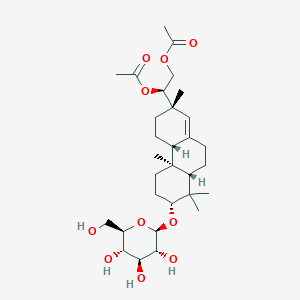

[(2R)-2-[(2S,4aR,4bS,7R,8aS)-2,4b,8,8-tetramethyl-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-acetyloxyethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3/t19-,20-,21-,22-,23+,24-,25+,26-,27+,29+,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALUKTCMUIGJEG-PECRXMDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]([C@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CC[C@H](C3(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of 15,16-Di-O-acetyldarutoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of 15,16-Di-O-acetyldarutoside is limited. This document synthesizes available information on its parent compound, darutoside, and extracts from Siegesbeckia orientalis, the plant from which it is derived, to propose a likely mechanism of action. Further direct experimental validation is required.

Introduction

15,16-Di-O-acetyldarutoside is a natural diterpenoid compound isolated from Siegesbeckia orientalis.[1][2] It is an acetylated derivative of darutoside, a compound noted for its significant anti-inflammatory properties.[3] While direct research on 15,16-Di-O-acetyldarutoside is sparse, the biological activities of Siegesbeckia orientalis extracts and darutoside provide a foundation for understanding its potential pharmacological effects, which are primarily centered around anti-inflammatory action and the promotion of skin health through collagen synthesis.

Core Biological Activities

Based on available data for related compounds and extracts, the proposed mechanism of action for 15,16-Di-O-acetyldarutoside encompasses two primary areas: modulation of inflammatory pathways and stimulation of the extracellular matrix.

Anti-Inflammatory and Immunomodulatory Effects

Extracts of Siegesbeckia orientalis have demonstrated potent anti-inflammatory and immunomodulatory activities.[4] These effects are likely attributable to the synergistic action of its constituent compounds, including diterpenoids like 15,16-Di-O-acetyldarutoside. The primary proposed anti-inflammatory mechanism involves the inhibition of key signaling pathways that regulate the expression of pro-inflammatory mediators.

A study on a bioactive fraction from Sigesbeckia orientalis demonstrated potent anti-neuroinflammatory effects by inhibiting the JNK and NF-κB pathways in microglia.[4] This suggests that compounds within the extract can suppress the activation of these critical inflammatory signaling cascades.

Proposed Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of 15,16-Di-O-acetyldarutoside via inhibition of NF-κB and JNK pathways.

Extracellular Matrix Regeneration and Collagen Synthesis

15,16-Di-O-acetyldarutoside is suggested to play a role in skin repair and regeneration by stimulating collagen synthesis.[2] Its parent compound, darutoside, is known to enhance the extracellular matrix by promoting the production of collagen and elastin fibers, which helps improve skin elasticity and aids in wound healing.[5] This makes it a compound of interest for dermatological applications, particularly in anti-aging and scar reduction therapies.

The proposed mechanism involves the stimulation of fibroblasts, the primary cells responsible for synthesizing collagen and other extracellular matrix components.

Proposed Collagen Synthesis Pathway

Caption: Proposed mechanism for stimulation of collagen synthesis by 15,16-Di-O-acetyldarutoside in fibroblasts.

Quantitative Data Summary

| Extract/Compound | Assay | Target/Cell Line | Result | Reference |

| S. orientalis Ethanolic Extract | Proliferation Inhibition | Hepa1-6 (Hepatoma) | IC50 = 282.4 µg/mL | [6] |

| S. orientalis Ethanolic Extract | Proliferation Inhibition | HepG2 (Hepatoma) | IC50 = 344.3 µg/mL | [6] |

| S. orientalis Ethanolic Extract | Proliferation Inhibition | HaCaT (Keratinocytes) | IC50 = 892.4 µg/mL | [6] |

| S. orientalis Ethanolic Extract | IL-6 Production Inhibition | LPS-stimulated RAW264.7 | 84% inhibition at 50 µg/mL | [3] |

| S. orientalis Ethanolic Extract | TNF-α Production Inhibition | LPS-stimulated RAW264.7 | 58% inhibition at 50 µg/mL | [3] |

Experimental Protocols

Detailed experimental protocols for the direct study of 15,16-Di-O-acetyldarutoside are not available. The following are generalized methodologies based on studies of Siegesbeckia orientalis extracts that could be adapted for the investigation of the pure compound.

In Vitro Anti-Inflammatory Assay (Adapted from[3])

Objective: To determine the effect of 15,16-Di-O-acetyldarutoside on the production of inflammatory mediators in macrophages.

Workflow:

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Methodology:

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are pre-treated with varying concentrations of 15,16-Di-O-acetyldarutoside (e.g., 1, 5, 10, 25, 50 µg/mL) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 24 hours.

-

Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine Measurement: The levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in the supernatant are quantified using specific ELISA kits.

-

Western Blot for Signaling Pathway Analysis (Adapted from[4])

Objective: To investigate the effect of 15,16-Di-O-acetyldarutoside on the activation of NF-κB and JNK signaling pathways.

Methodology:

-

Cell Lysis: Following treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, and JNK.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests that 15,16-Di-O-acetyldarutoside likely exerts its biological effects through the modulation of inflammatory pathways, specifically by inhibiting NF-κB and JNK signaling, and by promoting collagen synthesis. These mechanisms underpin its potential utility in both anti-inflammatory therapies and dermatological applications.

However, a significant data gap exists for this specific molecule. Future research should focus on:

-

Isolation and Purification: Obtaining pure 15,16-Di-O-acetyldarutoside for targeted in vitro and in vivo studies.

-

Quantitative Analysis: Determining IC50 values for the inhibition of key inflammatory enzymes and mediators.

-

Receptor Binding Studies: Identifying the specific cellular receptors through which it initiates its signaling cascades.

-

In Vivo Efficacy: Evaluating its therapeutic potential in animal models of inflammatory diseases and skin aging.

A thorough investigation of 15,16-Di-O-acetyldarutoside is warranted to validate these proposed mechanisms and to fully elucidate its potential as a therapeutic agent.

References

- 1. scielo.br [scielo.br]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sigesbeckia orientalis L. Derived Active Fraction Ameliorates Perioperative Neurocognitive Disorders Through Alleviating Hippocampal Neuroinflammation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isolation of 15,16-Di-O-acetyldarutoside from Sigesbeckia glabrescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of 15,16-Di-O-acetyldarutoside, an ent-pimarane diterpenoid, from the medicinal plant Sigesbeckia glabrescens. This document synthesizes established protocols for the extraction and purification of diterpenoids from the Sigesbeckia genus, offering a detailed framework for researchers in natural product chemistry and drug development.

Sigesbeckia glabrescens, along with other species of the genus such as S. orientalis and S. pubescens, is a well-documented source of various bioactive terpenoids, particularly diterpenoids and sesquiterpenoids.[1][2][3][4] These compounds have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][5][6][7][8] 15,16-Di-O-acetyldarutoside is a derivative of darutoside, a known constituent of Sigesbeckia species.[9][10][11]

Experimental Protocols

The isolation of 15,16-Di-O-acetyldarutoside from S. glabrescens is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are based on established methods for the isolation of diterpenoids from Sigesbeckia species.[1][12][13][14]

1. Plant Material Collection and Preparation:

-

Collection: The aerial parts of Sigesbeckia glabrescens should be collected during its flowering season.

-

Authentication: A qualified botanist should verify the plant's identity, and a voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The collected plant material should be washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

2. Extraction:

-

Solvent Extraction: The powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with a suitable organic solvent. 95% ethanol is commonly used for this purpose.[1] The extraction can be performed at room temperature by maceration or under reflux for several hours to ensure the efficient extraction of secondary metabolites.[12][14] The process is typically repeated three times with fresh solvent.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Diterpenoids like 15,16-Di-O-acetyldarutoside are expected to be enriched in the ethyl acetate fraction.

-

Concentration of Fractions: Each fraction is concentrated under reduced pressure to yield the respective sub-extracts.

4. Chromatographic Purification: The ethyl acetate fraction, being rich in diterpenoids, is subjected to a series of chromatographic techniques for the isolation of the target compound.

-

Silica Gel Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of petroleum ether and ethyl acetate or chloroform and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Sephadex LH-20 Column Chromatography: The diterpenoid-rich fractions are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is often achieved using preparative or semi-preparative RP-HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water or acetonitrile and water. This step allows for the isolation of pure 15,16-Di-O-acetyldarutoside.

5. Structure Elucidation: The structure of the isolated compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed structure and stereochemistry of the molecule.

Data Presentation

The quantitative data obtained during the isolation and characterization of 15,16-Di-O-acetyldarutoside should be systematically recorded.

| Parameter | Value | Method of Determination |

| Extraction Yield | ||

| Starting Plant Material (kg) | Gravimetric | |

| Crude Ethanol Extract (g) | Gravimetric | |

| Ethyl Acetate Fraction (g) | Gravimetric | |

| Final Compound | ||

| Isolated Compound Yield (mg) | Gravimetric | |

| Purity (%) | HPLC | |

| Physicochemical Data | ||

| Molecular Formula | C₂₉H₄₄O₉ | HR-ESI-MS |

| Molecular Weight ( g/mol ) | 536.65 | MS |

| Appearance | White amorphous powder | Visual |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, 500 MHz) δ | List of chemical shifts, multiplicities, and coupling constants | NMR Spectroscopy |

| ¹³C NMR (CDCl₃, 125 MHz) δ | List of chemical shifts | NMR Spectroscopy |

Visualizations

Caption: Experimental workflow for the isolation of 15,16-Di-O-acetyldarutoside.

Caption: Logical relationship of 15,16-Di-O-acetyldarutoside to its source and chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. acgpubs.org [acgpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. sigesbeckia.com [sigesbeckia.com]

- 6. Research progress on chemical constituents in Sigesbeckiae Herba and their pharmacological activities [ajtm.magtechjournal.com]

- 7. Sesquiterpene Lactones from Sigesbeckia glabrescens Possessing Potent Anti-inflammatory Activity by Directly Binding to IKKα/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and characterization of diterpene glycosides from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ent-pimarane-type diterpenoids from Siegesbeckia orientalis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

The Elusive Pathway: A Technical Overview of Pimarane Diterpenoid Biosynthesis in Asteraceae

A deep dive into the current scientific landscape reveals that a complete, experimentally validated biosynthetic pathway for pimarane diterpenoids within the Asteraceae family remains largely uncharacterized. While the presence of these valuable secondary metabolites in various Asteraceae species is well-documented, the specific enzymes and genetic machinery governing their formation have yet to be fully elucidated. This technical guide synthesizes the current understanding of diterpenoid biosynthesis as a framework for the putative pimarane pathway in Asteraceae, highlighting critical knowledge gaps and outlining the experimental approaches necessary for its full characterization.

Pimarane diterpenoids, a class of tricyclic natural products, exhibit a wide range of biological activities, making them attractive targets for pharmaceutical research and development. The Asteraceae family, known for its rich chemical diversity, is a significant source of these compounds. However, the journey from the primary precursor, geranylgeranyl pyrophosphate (GGPP), to the diverse array of pimarane structures is a multi-step enzymatic cascade that is only beginning to be understood at a molecular level in this plant family.

The General Blueprint: Diterpenoid Biosynthesis

The biosynthesis of all diterpenoids, including pimaranes, originates from the universal C20 precursor, GGPP. The formation of the characteristic pimarane skeleton is a two-step cyclization process catalyzed by two distinct classes of diterpene synthases (diTPSs).

First, a Class II diTPS protonates the terminal olefin of GGPP, initiating a cyclization cascade that results in the formation of a bicyclic intermediate, typically copalyl pyrophosphate (CPP). Subsequently, a Class I diTPS utilizes this intermediate, cleaving the diphosphate group to generate a carbocation, which then undergoes further cyclization and rearrangement to form the tricyclic pimarane scaffold.

Following the formation of the basic pimarane skeleton, a suite of modifying enzymes, predominantly from the cytochrome P450 (CYP) superfamily, as well as various transferases (e.g., glycosyltransferases, acetyltransferases), are responsible for the vast structural diversification of pimarane diterpenoids observed in nature. These modifications, such as hydroxylation, oxidation, and glycosylation, are critical for the biological activity of the final compounds.

The Asteraceae Enigma: A Lack of Specifics

Despite the general understanding of diterpenoid biosynthesis, specific enzymes responsible for pimarane production in Asteraceae have not been functionally characterized in the scientific literature. While numerous studies have isolated and identified pimarane diterpenoids from various Asteraceae genera, such as Helianthus, Lactuca, and Artemisia, the genes and proteins driving their synthesis remain elusive. This knowledge gap precludes the development of a detailed pathway map and hinders efforts in metabolic engineering to enhance the production of these valuable compounds.

Charting the Course: Experimental Protocols for Pathway Elucidation

To fully unravel the pimarane biosynthetic pathway in Asteraceae, a multi-faceted experimental approach is required. The following protocols provide a roadmap for researchers aiming to identify and characterize the key enzymatic steps.

Identification of Candidate Diterpene Synthase Genes

-

Objective: To identify putative Class I and Class II diTPS genes from an Asteraceae species of interest known to produce pimarane diterpenoids.

-

Methodology:

-

Transcriptome Sequencing: Perform deep RNA sequencing (RNA-Seq) of tissues known to accumulate pimarane diterpenoids (e.g., leaves, roots, trichomes).

-

Homology-Based Mining: Utilize known diTPS protein sequences from other plant species as queries to search the assembled transcriptome for homologous sequences using BLAST (Basic Local Alignment Search Tool).

-

Phylogenetic Analysis: Construct phylogenetic trees to classify the candidate sequences and distinguish them from other terpene synthase subfamilies.

-

Functional Characterization of Candidate Diterpene Synthases

-

Objective: To determine the enzymatic function of the candidate diTPSs.

-

Methodology:

-

Gene Cloning and Heterologous Expression: Clone the full-length coding sequences of the candidate diTPS genes into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for Saccharomyces cerevisiae). Express the recombinant proteins in the chosen host.

-

Enzyme Assays:

-

Class II diTPSs: Incubate the purified recombinant protein with GGPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting CPP isomer.

-

Class I diTPSs: Co-express the candidate Class I diTPS with a known Class II diTPS that produces the appropriate CPP precursor in a metabolically engineered E. coli or yeast strain. Analyze the resulting diterpene hydrocarbon products by GC-MS.

-

-

Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards or with published data to confirm their identity as pimarane-type olefins.

-

Identification of Modifying Enzymes (Cytochrome P450s)

-

Objective: To identify CYP450s involved in the downstream modification of the pimarane skeleton.

-

Methodology:

-

Co-expression Analysis: Analyze the transcriptome data to identify CYP450 genes that are co-expressed with the functionally characterized pimarane synthases.

-

Heterologous Co-expression: Co-express the candidate CYP450s with the pimarane synthase(s) in a suitable heterologous host (e.g., yeast or Nicotiana benthamiana).

-

Metabolite Profiling: Analyze the metabolites produced by the engineered host using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated or otherwise modified pimarane derivatives.

-

Visualizing the Putative Pathway

While a detailed pathway for a specific Asteraceae species cannot yet be drawn, a generalized, hypothetical pathway can be visualized to guide future research.

Caption: A generalized, hypothetical biosynthetic pathway for pimarane diterpenoids.

Concluding Remarks

The biosynthesis of pimarane diterpenoids in the Asteraceae family represents a compelling area of future research. While the foundational knowledge of diterpenoid biosynthesis provides a solid starting point, the specific enzymatic players in this important plant family are yet to be discovered. The application of modern molecular and biochemical techniques, as outlined in this guide, will be instrumental in piecing together this intricate metabolic puzzle. The elucidation of the complete pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the biotechnological production of medicinally important pimarane diterpenoids.

Unveiling the Anti-inflammatory Potential of Darutoside and its Acetylated Derivative, 15,16-Di-O-acetyldarutoside: A Technical Guide

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of darutoside. However, specific research on its derivative, 15,16-Di-O-acetyldarutoside, is not currently available in the public domain. This guide provides a comprehensive overview of the anti-inflammatory activity of the parent compound, darutoside. It is postulated that 15,16-Di-O-acetyldarutoside may exhibit similar, and potentially modulated, bioactivities.

Executive Summary

Darutoside, a natural diterpenoid compound predominantly isolated from Siegesbeckia orientalis, has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. Its mechanism of action is primarily attributed to the inhibition of key pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By modulating these pathways, darutoside effectively reduces the production of inflammatory mediators, such as pro-inflammatory cytokines and cyclooxygenase-2 (COX-2), and influences the polarization of macrophages towards an anti-inflammatory phenotype. This technical guide synthesizes the current understanding of darutoside's anti-inflammatory effects, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory efficacy of darutoside has been quantified through various assays, demonstrating its potent inhibitory effects on key inflammatory markers.

| Parameter | Experimental Model | Key Findings | Reference |

| Pro-inflammatory Cytokine Secretion | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Marked reduction in the secretion of TNF-α, IL-1β, and IL-8. | [1] |

| Acute gouty arthritis rat model | Significant decrease in serum levels of TNF-α, IL-1β, and IL-8. | [1] | |

| Anti-inflammatory Cytokine Secretion | Acute gouty arthritis rat model | Significant increase in serum levels of the anti-inflammatory cytokine IL-10. | [1] |

| Inflammatory Enzyme Expression | In vivo models of inflammation | Decreased overexpression of cyclooxygenase-2 (COX-2) in inflamed skin tissue. | [2] |

| Macrophage Polarization | LPS-stimulated RAW264.7 macrophages | Inhibition of M1 (pro-inflammatory) macrophage polarization. | [3] |

| Inflammatory Cell Migration | LPS-induced RAW264.7 cell migration assay | Dose-dependent inhibition of macrophage migration. | [2] |

Mechanism of Action: Signaling Pathway Modulation

Darutoside exerts its anti-inflammatory effects by targeting upstream signaling cascades that regulate the expression of numerous pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. Darutoside has been shown to inhibit the activation of this pathway in macrophages.[3] This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of target genes encoding pro-inflammatory cytokines and enzymes.[3]

Modulation of the MAPK Signaling Pathway

The MAPK signaling cascade is another critical regulator of inflammation. While direct inhibition of MAPK phosphorylation by darutoside is suggested, further detailed studies are required to elucidate the specific kinases targeted within this pathway. Suppression of MAPK signaling contributes to the overall reduction in the inflammatory response.

References

- 1. Revealing the pharmacological effect and mechanism of darutoside on gouty arthritis by liquid chromatography/mass spectrometry and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kirenol, darutoside and hesperidin contribute to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino by inhibiting COX-2 expression and inflammatory cell infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Darutoside promotes skin wound healing via regulating macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 15,16-Di-O-acetyldarutoside: A Technical Guide to its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a naturally occurring ent-pimarane diterpenoid glycoside that has been identified as a constituent of medicinal plants within the Siegesbeckia genus (family Asteraceae). This technical guide provides a comprehensive overview of its natural sources, available data on its abundance, detailed experimental protocols for its isolation and characterization, and an exploration of its potential biological activities and associated signaling pathways. The information is curated to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources

The primary natural source of 15,16-Di-O-acetyldarutoside identified in the scientific literature is the plant Sigesbeckia orientalis L.[1][2][3]. This herb, commonly known as St. Paul's Wort, has a long history of use in traditional medicine across East Asia for treating various ailments, including arthritis and inflammatory conditions[4]. While other species within the Siegesbeckia genus, such as S. pubescens and S. glabrescens, are known to produce a rich diversity of diterpenoids, 15,16-Di-O-acetyldarutoside has been specifically isolated from S. orientalis[4].

Abundance

Quantitative data on the abundance of 15,16-Di-O-acetyldarutoside in its natural source is not extensively reported in the currently available literature. Scientific studies have focused on the isolation and structural elucidation of this and other related diterpenoids, without providing specific yields or concentrations in the plant material[1][2][3].

To provide a contextual understanding, a study on a related compound, darutoside, in Sigesbeckia orientalis leaves using HPTLC-fluorescence reported a content that can reach up to 1.60% of the dry mass of the extract[5]. While this does not directly quantify 15,16-Di-O-acetyldarutoside, it suggests that diterpenoid glycosides can be significant components of Siegesbeckia extracts. Further quantitative studies, potentially employing techniques like High-Performance Liquid Chromatography (HPLC) or Quantitative Nuclear Magnetic Resonance (qNMR), are necessary to determine the precise abundance of 15,16-Di-O-acetyldarutoside.

Table 1: Quantitative Data on Diterpenoids in Siegesbeckia Species

| Compound | Plant Species | Plant Part | Method of Analysis | Abundance (% w/w of extract) | Reference |

| Darutoside | Sigesbeckia orientalis | Leaves | HPTLC-fluorescence | Up to 1.60 | [5] |

| 15,16-Di-O-acetyldarutoside | Sigesbeckia orientalis | Aerial Parts | Not Reported | Not Reported | [1][2][3] |

Experimental Protocols

Isolation and Purification of 15,16-Di-O-acetyldarutoside from Sigesbeckia orientalis

The following is a generalized protocol based on the methodologies described for the isolation of ent-pimarane diterpenoids from Sigesbeckia orientalis[2][6].

1. Extraction:

-

The pulverized aerial parts of Sigesbeckia orientalis (20 kg) are subjected to reflux extraction with 90% ethanol (3 x 80 L, each for 5 hours)[6].

-

The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract[6].

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction, which typically contains diterpenoids, is subjected to further chromatographic separation[6].

3. Chromatographic Separation:

-

Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate (from 10:0 to 0:1, v/v) to yield several sub-fractions[6].

-

Repeated Column Chromatography: Fractions containing 15,16-Di-O-acetyldarutoside are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or reversed-phase C18 silica gel with suitable solvent systems.

Workflow for Isolation of 15,16-Di-O-acetyldarutoside

A generalized workflow for the isolation of 15,16-Di-O-acetyldarutoside from Sigesbeckia orientalis.

Structural Elucidation

The structure of 15,16-Di-O-acetyldarutoside was elucidated using extensive spectroscopic analysis[1][2][3].

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR: Provide information on the proton and carbon framework of the molecule.

-

2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, and to assign the complete structure of the molecule. The key HMBC correlations from the protons of the acetyl groups to the corresponding carbons at C-15 and C-16 are crucial for confirming the positions of the acetyl groups.

-

Potential Biological Activity and Signaling Pathways

While direct experimental studies on the biological activity of purified 15,16-Di-O-acetyldarutoside are limited, the well-documented anti-inflammatory properties of Siegesbeckia orientalis extracts provide a strong indication of its potential therapeutic effects[7][8][9]. The anti-inflammatory effects of these extracts have been attributed to the inhibition of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies on ethanolic extracts of Siegesbeckia orientalis have demonstrated their ability to attenuate inflammation by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[7][8].

-

NF-κB Pathway: The extract was found to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α[7]. This, in turn, prevents the translocation of NF-κB into the nucleus, where it would otherwise promote the transcription of pro-inflammatory genes such as TNF-α and IL-6.

-

MAPK Pathway: The extract also dose-dependently reduced the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK[7]. The MAPK pathway is another critical regulator of inflammatory responses.

Given that 15,16-Di-O-acetyldarutoside is a significant constituent of S. orientalis, it is plausible that it contributes to these observed anti-inflammatory effects.

Hypothesized Anti-inflammatory Mechanism of Siegesbeckia orientalis Diterpenoids

A diagram illustrating the potential inhibitory effects of Siegesbeckia diterpenoids on the NF-κB and MAPK pathways.

Conclusion and Future Perspectives

15,16-Di-O-acetyldarutoside is an intriguing natural product isolated from Sigesbeckia orientalis. While its structural characterization is well-established, there is a clear need for further research in several key areas. Quantitative analysis of its abundance in different Siegesbeckia species and under various geographical and environmental conditions would be highly valuable for standardization and potential commercialization. Furthermore, dedicated studies on the purified compound are essential to definitively elucidate its specific biological activities and mechanisms of action. Investigating its effects on the NF-κB and MAPK signaling pathways, as suggested by studies on the whole plant extract, would be a logical and promising direction for future pharmacological research. Such studies will be crucial in determining the potential of 15,16-Di-O-acetyldarutoside as a lead compound for the development of new anti-inflammatory drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ent-Pimarane diterpenoids from Siegesbeckia orientalis and structure revision of a related compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis | MDPI [mdpi.com]

- 7. Anti-Inflammatory Effects of Siegesbeckia orientalis Ethanol Extract in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An ethanolic extract of the aerial part of Siegesbeckia orientalis L. inhibits the production of inflammatory mediators regulated by AP-1, NF-κB and IRF3 in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive comparison on the anti-inflammatory effects of three species of Sigesbeckia plants based on NF-κB and MAPKs signal pathways in vitro [agris.fao.org]

The Enigmatic Synthesis of 15,16-Di-O-acetyldarutoside: A Technical Guide and Scientific Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Di-O-acetyldarutoside, a natural product identified in the plant genus Siegesbeckia, remains a molecule of interest with an underexplored therapeutic potential. Despite its known presence in nature, a dedicated chemical synthesis for this compound has not been reported in peer-reviewed literature to date. This technical guide addresses this knowledge gap by providing a comprehensive overview of the parent compound, darutoside, and proposing a robust, hypothetical semi-synthetic route to 15,16-Di-O-acetyldarutoside. This document details plausible experimental protocols for its synthesis, purification, and characterization, alongside a summary of the known biological activities and signaling pathways associated with darutoside, offering a predictive framework for its diacetylated analogue.

Introduction: The Darutoside Family and Therapeutic Promise

Darutoside is a diterpenoid glycoside naturally occurring in Siegesbeckia orientalis, a plant with a history in traditional medicine for treating inflammatory conditions.[1][2] Modern scientific investigations have substantiated these traditional uses, revealing darutoside's potent anti-inflammatory and tissue-regenerative properties.[1][3] Specifically, darutoside has been shown to stimulate the production of collagen, a key protein in the extracellular matrix, which is crucial for skin elasticity and wound healing.[3] Its anti-inflammatory effects are attributed, at least in part, to the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response.[1]

15,16-Di-O-acetyldarutoside is a naturally occurring derivative of darutoside. The addition of two acetyl groups to the 15 and 16 hydroxyl positions of the darutigenol aglycone is expected to alter the compound's physicochemical properties, such as its lipophilicity and membrane permeability, which could in turn modulate its biological activity. While the specific biological profile of 15,16-Di-O-acetyldarutoside is yet to be extensively characterized, the known activities of darutoside provide a strong rationale for its investigation as a potential therapeutic agent.

Proposed Semi-Synthesis of 15,16-Di-O-acetyldarutoside from Darutoside

Given the lack of a published total synthesis, a semi-synthetic approach starting from the readily available natural product, darutoside, is the most logical and efficient strategy to obtain 15,16-Di-O-acetyldarutoside for research purposes. The proposed synthesis involves the selective acetylation of the primary and secondary hydroxyl groups at the C-15 and C-16 positions of the darutigenol aglycone.

Hypothetical Synthetic Workflow

The proposed workflow for the semi-synthesis of 15,16-Di-O-acetyldarutoside is depicted below. This process begins with the isolation of darutoside from its natural source, followed by a selective acetylation reaction, purification of the desired product, and finally, structural confirmation.

Caption: Proposed workflow for the semi-synthesis of 15,16-Di-O-acetyldarutoside.

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed semi-synthesis. These protocols are based on established methods for the selective acetylation of polyhydroxylated natural products.

Protocol for Selective Acetylation of Darutoside

Objective: To selectively acetylate the C-15 and C-16 hydroxyl groups of darutoside.

Materials:

-

Darutoside (isolated from natural source)

-

Acetic anhydride (Ac₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve darutoside (1 equivalent) in a minimal amount of anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol for Purification by Preparative HPLC

Objective: To purify 15,16-Di-O-acetyldarutoside from the crude reaction mixture.

Materials and Equipment:

-

Crude 15,16-Di-O-acetyldarutoside

-

HPLC-grade methanol

-

HPLC-grade water

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Fraction collector

Procedure:

-

Dissolve the crude product in a minimal amount of methanol.

-

Filter the sample through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a C18 column.

-

Develop a suitable gradient elution method using methanol and water as the mobile phases. A typical starting point would be a linear gradient from 50% methanol in water to 100% methanol over 30-40 minutes.

-

Inject the sample onto the column and begin the separation.

-

Monitor the elution profile using a UV detector (e.g., at 210 nm).

-

Collect fractions corresponding to the major peak, which is expected to be 15,16-Di-O-acetyldarutoside.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol for Structural Characterization

Objective: To confirm the structure of the purified 15,16-Di-O-acetyldarutoside.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

-

Mass Spectrometer (e.g., ESI-MS or HRMS)

Procedure:

-

NMR Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra.

-

Analyze the spectra to confirm the presence of two acetyl groups and their positions at C-15 and C-16. Key indicators will be the downfield shifts of the H-15 and H-16 protons and the C-15 and C-16 carbons, as well as correlations observed in the HMBC spectrum between the acetyl carbonyl carbons and the H-15/H-16 protons.[4]

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Infuse the sample into the mass spectrometer.

-

Obtain the mass spectrum and determine the molecular weight of the compound. The expected mass will correspond to the molecular formula of 15,16-Di-O-acetyldarutoside.

-

Quantitative Data Summary

Since no experimental synthesis has been published, the following table presents hypothetical but expected data based on similar acetylation reactions of natural products.

| Parameter | Expected Value/Range | Notes |

| Synthesis | ||

| Reaction Yield | 70-90% | Based on typical yields for acetylation of polyhydroxylated diterpenes. |

| Purity after Purification | >98% | Achievable with preparative HPLC. |

| Characterization | ||

| ¹H NMR (indicative shifts) | δ 4.0-4.5 ppm | Expected downfield shift for protons adjacent to the newly formed ester linkages (H-15, H-16). |

| ¹³C NMR (indicative shifts) | δ 170-172 ppm | Expected chemical shifts for the carbonyl carbons of the acetyl groups. |

| Mass Spectrometry (m/z) | [M+Na]⁺ | The exact mass will depend on the ionization method used. |

Biological Activity and Signaling Pathways

The biological activities of 15,16-Di-O-acetyldarutoside have not been extensively reported. However, based on the known functions of darutoside, we can hypothesize the potential biological effects and the signaling pathways that may be modulated.

Predicted Biological Activities

-

Anti-inflammatory Activity: The acetylation may enhance the anti-inflammatory properties of darutoside by increasing its cell permeability, potentially leading to more potent inhibition of inflammatory mediators.

-

Collagen Synthesis: The effect on collagen production may be retained or enhanced, making it a continued candidate for skin care and wound healing applications.[3]

-

Analgesic Effects: Darutoside has been traditionally used for rheumatic pain, and its diacetylated analogue may also possess pain-relieving properties.[2]

NF-κB Signaling Pathway

Darutoside exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] It is plausible that 15,16-Di-O-acetyldarutoside will act on the same pathway. The diagram below illustrates the canonical NF-κB signaling cascade and the likely point of inhibition by darutoside and its analogues.

Caption: Inhibition of the NF-κB signaling pathway by darutoside analogues.

Conclusion and Future Directions

While the chemical synthesis of 15,16-Di-O-acetyldarutoside has yet to be formally documented, this technical guide provides a scientifically sound and practical framework for its semi-synthesis from darutoside. The proposed protocols for synthesis, purification, and characterization offer a clear path for researchers to obtain this compound for further investigation. The predicted biological activities, based on the known properties of darutoside, highlight the potential of 15,16-Di-O-acetyldarutoside as a novel therapeutic agent, particularly in the fields of inflammation and dermatology. Future research should focus on executing this proposed synthesis, followed by a thorough evaluation of the biological activities and pharmacokinetic profile of 15,16-Di-O-acetyldarutoside to validate its therapeutic potential.

References

The Pharmacological Profile of Diterpenoids from Sigesbeckia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Sigesbeckia, belonging to the Asteraceae family, has a long history of use in traditional medicine for the treatment of various inflammatory conditions, such as arthritis and rheumatism. Modern phytochemical investigations have revealed that the therapeutic effects of Sigesbeckia species, including S. pubescens, S. orientalis, and S. glabrescens, can be largely attributed to their rich content of diterpenoids. These compounds, primarily of the ent-kaurane and ent-pimarane types, have demonstrated a wide range of pharmacological activities, with anti-inflammatory and cytotoxic properties being the most prominent. This technical guide provides a comprehensive overview of the pharmacological profile of diterpenoids from Sigesbeckia species, with a focus on their mechanisms of action, quantitative biological data, and the experimental methodologies used for their evaluation.

Pharmacological Activities of Sigesbeckia Diterpenoids

The diterpenoids isolated from Sigesbeckia species exhibit significant biological activities, primarily anti-inflammatory and cytotoxic effects. These activities are attributed to the modulation of key signaling pathways involved in inflammation and cell proliferation.

Anti-inflammatory Activity

Diterpenoids from Sigesbeckia have been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A significant mechanism underlying this activity is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

For instance, kirenol, a prominent ent-pimarane diterpenoid, has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and JNK, which are upstream kinases of the NF-κB pathway.[1][2] This, in turn, prevents the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB. Consequently, the translocation of the p65 subunit of NF-κB to the nucleus is blocked, leading to a downregulation of the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3] The inhibition of iNOS and COX-2 results in a decreased production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of the inflammatory response.

Similarly, other ent-pimarane and ent-kaurane diterpenoids from Sigesbeckia pubescens have been found to significantly inhibit LPS-induced NO production in BV2 microglia by downregulating the expression of iNOS and COX-2.[3] Another example is glabreside C, an ent-pimarane diterpenoid dimer from Sigesbeckia glabrescens, which exerts its anti-inflammatory effect by inhibiting the AKT/MAPKs signaling pathway.[4]

Cytotoxic Activity

Several diterpenoids from Sigesbeckia species have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms underlying their anticancer activity are still under investigation but are thought to involve the induction of apoptosis and the inhibition of cell proliferation. For example, certain ent-kaurane and ent-pimarane diterpenoids from Siegesbeckia pubescens have exhibited moderate cytotoxicity against HSC-T6, HeLa, and B16 cell lines.[5]

Data Presentation: Quantitative Bioactivity of Sigesbeckia Diterpenoids

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of representative diterpenoids from Sigesbeckia species.

Table 1: Anti-inflammatory Activity of Diterpenoids from Sigesbeckia Species

| Compound | Diterpenoid Type | Species | Assay | Cell Line | IC50 (µM) | Reference |

| Sigesbeckia K | ent-pimarane | S. glabrescens | LPS-induced NO production | BV2 microglia | 62.56 | [4] |

| Sigesbeckia J | ent-pimarane | S. glabrescens | LPS-induced NO production | BV2 microglia | 58.74 | [6] |

| Siegesbeckia A | ent-pimarane | S. glabrescens | LPS-induced NO production | BV2 microglia | >100 | [4] |

| Siegesbeckia B | ent-pimarane | S. glabrescens | LPS-induced NO production | BV2 microglia | 33.07 | [4] |

| Siegesbeckia F | ent-pimarane | S. glabrescens | LPS-induced NO production | BV2 microglia | 42.39 | [4] |

| Siegesbeckia H | ent-pimarane | S. glabrescens | LPS-induced NO production | BV2 microglia | 63.26 | [4] |

| Compound 3 | ent-kaurane | S. pubescens | LPS-induced NO production | BV2 microglia | - | [3] |

| Compound 9 | ent-pimarane | S. pubescens | LPS-induced NO production | BV2 microglia | - | [3] |

*Qualitative significant inhibitory effect reported, but no IC50 value provided.

Table 2: Cytotoxic Activity of Diterpenoids from Sigesbeckia Species

| Compound | Diterpenoid Type | Species | Cell Line | IC50 (µM) | Reference |

| Compound 11 | ent-pimarane | S. pubescens | HSC-T6, HeLa, B16 | Moderate | [5] |

| Compound 14 | ent-kaurane | S. pubescens | HSC-T6, HeLa, B16 | Moderate | [5] |

| Strobol A | Strobane | S. pubescens | MB-MDA-231 (migration) | >10 | [7] |

| Strobol B | Strobane | S. pubescens | MB-MDA-231 (migration) | >10 | [7] |

| Pimarane 3 | ent-pimarane | S. pubescens | MB-MDA-231 (migration) | 4.26 | [7] |

| Pimarane 5 | ent-pimarane | S. pubescens | MB-MDA-231 (migration) | 3.45 | [7] |

| Pimarane 11 * | ent-pimarane | S. pubescens | MB-MDA-231 (migration) | 9.70 | [7] |

*Compound numbers as designated in the cited reference.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the pharmacological evaluation of diterpenoids from Sigesbeckia species.

Protocol 1: Bioassay-Guided Isolation of Diterpenoids

This protocol outlines a general workflow for the isolation of bioactive diterpenoids from Sigesbeckia plant material using a bioassay-guided fractionation approach.

-

Extraction:

-

Air-dried and powdered aerial parts of the Sigesbeckia species are extracted exhaustively with 70-95% ethanol or methanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Each fraction is concentrated in vacuo.

-

-

Bioactivity Screening of Fractions:

-

All fractions are screened for the desired biological activity (e.g., anti-inflammatory or cytotoxic activity) using appropriate in vitro assays.

-

The most active fraction is selected for further separation.

-

-

Chromatographic Separation:

-

The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions with similar TLC profiles are combined.

-

-

Iterative Bioassay and Purification:

-

The combined fractions are again tested for bioactivity.

-

The most potent sub-fractions are further purified using repeated column chromatography (e.g., Sephadex LH-20, preparative HPLC) until pure compounds are isolated.

-

-

Structure Elucidation:

-

The chemical structures of the isolated pure compounds are determined using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

-

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol describes the measurement of the inhibitory effect of diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Cell Culture:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere for 24 hours.

-

-

Compound Treatment and Stimulation:

-

The culture medium is replaced with fresh medium containing various concentrations of the test diterpenoid.

-

After a pre-incubation period of 1-2 hours, cells are stimulated with LPS (1 µg/mL).

-

-

Incubation:

-

The plate is incubated for a further 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.

-

The plate is incubated at room temperature for 10-15 minutes in the dark.

-

-

Absorbance Reading:

-

The absorbance at 540 nm is measured using a microplate reader.

-

The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

-

-

Data Analysis:

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined.

-

Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of diterpenoids on cancer cell lines.

-

Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

The medium is replaced with fresh medium containing various concentrations of the test diterpenoid.

-

A vehicle control (e.g., DMSO) is also included.

-

-

Incubation:

-

The plate is incubated for 48-72 hours.

-

-

MTT Addition:

-

10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

The plate is gently shaken for 15 minutes to ensure complete dissolution.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Cell viability is expressed as a percentage of the vehicle-treated control.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is calculated.

-

Mandatory Visualizations

Signaling Pathways

Caption: Inhibition of MAPK and NF-κB pathways by Sigesbeckia diterpenoids.

Experimental Workflows

Caption: Bioassay-guided fractionation workflow for Sigesbeckia diterpenoids.

Conclusion

Diterpenoids from Sigesbeckia species represent a promising class of natural products with significant anti-inflammatory and cytotoxic potential. Their mechanism of action, particularly the inhibition of the NF-κB and MAPK signaling pathways, provides a strong rationale for their traditional use and a solid foundation for modern drug discovery efforts. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of these fascinating compounds. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these diterpenoids to pave the way for their potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Kirenol ameliorates endotoxin-induced acute lung injury by inhibiting the ERK and JNK phosphorylation-mediated NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ent-kaurane and ent-pimarane diterpenes from Siegesbeckia pubescens inhibit lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ent-kaurane and ent-pimarane diterpenoids from Siegesbeckia pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Preliminary cytotoxicity assessment of 15,16-Di-O-acetyldarutoside in cell lines

A Preliminary Cytotoxicity Assessment of 15,16-Di-O-acetyldarutoside in Cell Lines

A Technical Guide for Researchers

Disclaimer: This document provides a framework for the preliminary cytotoxicity assessment of 15,16-Di-O-acetyldarutoside. As of the latest literature review, specific cytotoxic data for this compound is limited. The experimental protocols and potential mechanisms described herein are based on established methodologies and findings for related compounds and extracts from Sigesbeckia orientalis.

Introduction

15,16-Di-O-acetyldarutoside is a natural diterpenoid isolated from Sigesbeckia orientalis, a plant with a history of use in traditional medicine.[1][2] Extracts of Sigesbeckia orientalis have demonstrated cytotoxic and anti-proliferative effects across a range of cancer cell lines, including endometrial, lung, liver, breast, and prostate cancer cells.[3][4][5] The observed mechanisms of action for these extracts include the induction of apoptosis and cell cycle arrest.[4] This guide outlines a comprehensive strategy for the initial in vitro evaluation of the cytotoxic potential of the purified compound, 15,16-Di-O-acetyldarutoside.

Data Presentation: Hypothetical Cytotoxicity Data

The following tables present hypothetical data for the cytotoxic effect of 15,16-Di-O-acetyldarutoside on various cancer cell lines. These values are for illustrative purposes and should be experimentally determined.

Table 1: IC₅₀ Values of 15,16-Di-O-acetyldarutoside on Various Cancer Cell Lines after 48-hour exposure.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25.3 ± 2.1 |

| MCF-7 | Breast Adenocarcinoma | 38.7 ± 3.5 |

| HeLa | Cervical Cancer | 19.8 ± 1.9 |

| HepG2 | Hepatocellular Carcinoma | 31.2 ± 2.8 |

| PC-3 | Prostate Cancer | 45.1 ± 4.2 |

Table 2: Cell Viability (%) after Treatment with 15,16-Di-O-acetyldarutoside for 48 hours.

| Concentration (µM) | A549 | MCF-7 | HeLa | HepG2 | PC-3 |

| 0 (Control) | 100 | 100 | 100 | 100 | 100 |

| 10 | 85.2 | 90.1 | 78.5 | 88.3 | 92.4 |

| 25 | 50.1 | 65.4 | 45.2 | 60.1 | 70.3 |

| 50 | 22.7 | 35.8 | 18.9 | 33.7 | 48.1 |

| 100 | 5.4 | 12.3 | 4.1 | 10.5 | 20.6 |

Experimental Protocols

Cell Culture

Human cancer cell lines (A549, MCF-7, HeLa, HepG2, and PC-3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 15,16-Di-O-acetyldarutoside (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated cells).

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Protocol:

-

Seed cells and treat with 15,16-Di-O-acetyldarutoside as described for the MTT assay.

-

After the treatment period, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength (typically 490 nm).

-

Calculate cytotoxicity as a percentage relative to a positive control (cells lysed to achieve maximum LDH release).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and treat with 15,16-Di-O-acetyldarutoside for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of 15,16-Di-O-acetyldarutoside.

Proposed Apoptotic Signaling Pathway

Based on the known effects of Sigesbeckia orientalis extracts, a plausible mechanism of action for 15,16-Di-O-acetyldarutoside could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

References

- 1. 15,16-Di-O-acetyldarutoside | TargetMol [targetmol.com]

- 2. 15,16-Di-O-acetyldarutoside - Immunomart [immunomart.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Proliferative Effects of Siegesbeckia orientalis Ethanol Extract on Human Endometrial RL-95 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols for the Extraction of 15,16-Di-O-acetyldarutoside from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a natural diterpenoid found in plants of the Siegesbeckia genus, such as Siegesbeckia orientalis, Sigesbeckia pubescens, and Sigesbeckia glabrescens.[1] These plants have been traditionally used in Chinese medicine to treat various inflammatory conditions.[2][3] Modern pharmacological studies have shown that extracts and isolated compounds from Siegesbeckia species possess anti-inflammatory, antitumor, and antibacterial properties.[2][3][4] 15,16-Di-O-acetyldarutoside, as a constituent of these plants, is a molecule of interest for further research and drug development. This document provides a detailed protocol for its extraction and purification from plant material.

Data Presentation

While specific quantitative data for the extraction yield of 15,16-Di-O-acetyldarutoside is not extensively reported, the following table summarizes the reported content of the parent compound, darutoside, in Sigesbeckia orientalis extracts, which can serve as a benchmark. The yield of 15,16-Di-O-acetyldarutoside is expected to be in a similar range, though likely lower than that of darutoside.

| Plant Material Batch | Extraction Yield (% w/w of dry plant material) | Darutoside Content in Dry Extract (% w/w) |

| SOR1121 | 14.5 | 1.31 ± 0.11 |

| SOR1126-27 | 19.6 | 1.66 ± 0.11 |

Data adapted from a study on Sigesbeckia orientalis leaves.[4]

Experimental Protocols

This protocol outlines a comprehensive procedure for the extraction, fractionation, and purification of 15,16-Di-O-acetyldarutoside from the aerial parts of Siegesbeckia species.

1. Plant Material Preparation

-

1.1. Collection and Identification: Collect the aerial parts (leaves and stems) of Siegesbeckia species (e.g., S. glabrescens, S. orientalis). Ensure proper botanical identification of the plant material.

-

1.2. Drying: Air-dry the plant material in a well-ventilated area, preferably in the shade, until it is brittle.

-

1.3. Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient extraction.

2. Extraction

-

2.1. Initial Extraction:

-

Place the powdered plant material in a suitable extraction vessel.

-

Add 80% methanol (MeOH) or 90% ethanol (EtOH) in a 1:10 solid-to-solvent ratio (w/v).[2][4]

-

Perform reflux extraction at 60-70°C for 2-3 hours. Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.[2]

-

-

2.2. Concentration:

-

Combine the extracts from all repetitions.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

-

3. Fractionation

-

3.1. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.[4]

-

Begin with n-hexane to remove nonpolar compounds like fats and chlorophylls.

-

Subsequently, partition the aqueous layer with chloroform (CHCl₃) and then ethyl acetate (EtOAc). Diterpenoids like 15,16-Di-O-acetyldarutoside are expected to be enriched in the ethyl acetate fraction.

-

Collect and concentrate each fraction separately using a rotary evaporator.

-

4. Purification

-

4.1. Silica Gel Column Chromatography:

-

The ethyl acetate fraction, which is expected to contain the target compound, is subjected to silica gel column chromatography.[2][4]

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, v/v) or petroleum ether-ethyl acetate (e.g., 10:1 to 6:1, v/v).[2]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing 15,16-Di-O-acetyldarutoside.

-

-

4.2. Sephadex LH-20 Column Chromatography:

-

4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification to obtain high-purity 15,16-Di-O-acetyldarutoside, preparative reversed-phase HPLC is recommended.[4]

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to 15,16-Di-O-acetyldarutoside.

-

5. Structure Elucidation

-

The identity and purity of the isolated compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HMQC, HMBC): To elucidate the chemical structure.[4]

-

Mandatory Visualization

Caption: Workflow for the extraction and purification of 15,16-Di-O-acetyldarutoside.

References

- 1. acgpubs.org [acgpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Comparative Analysis of Chemical Composition, Anti-Inflammatory Activity and Antitumor Activity in Essential Oils from Siegesbeckia orientalis, S. glabrescens and S. pubescens with an ITS Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Antibacterial Compound from Siegesbeckia glabrescens - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 15,16-Di-O-acetyldarutoside

Audience: Researchers, scientists, and drug development professionals.

Introduction

15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid found in plants of the Siegesbeckia genus, which has been investigated for various potential therapeutic activities.[1][2] Effective purification of this compound is crucial for accurate pharmacological studies and further drug development. High-performance liquid chromatography (HPLC) is a robust technique for the isolation and purification of such natural products. This document provides a detailed protocol for the preparative HPLC purification of 15,16-Di-O-acetyldarutoside from a pre-purified plant extract.

The purification strategy is based on a multi-step chromatographic approach, often commencing with column chromatography over silica gel and Sephadex LH-20 to obtain a crude fraction enriched with diterpenoids.[3] The final purification step to achieve high purity of the target compound is accomplished using preparative reversed-phase HPLC.

Experimental Protocols

1. Sample Preparation

Prior to preparative HPLC, the crude extract from Siegesbeckia species should be fractionated using conventional chromatographic techniques.

-

Initial Extraction and Fractionation:

-

The dried and powdered aerial parts of the plant are extracted with a suitable solvent, such as methanol or ethanol.

-

The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, methylene chloride (CH₂Cl₂), and ethyl acetate (EtOAc), to separate compounds based on their polarity.[3]

-

The fraction containing 15,16-Di-O-acetyldarutoside (typically the methylene chloride or ethyl acetate fraction) is then subjected to further separation using silica gel column chromatography and Sephadex LH-20.[3]

-

-

Preparation of Enriched Fraction for HPLC:

-

The enriched fraction containing 15,16-Di-O-acetyldarutoside is dissolved in the HPLC mobile phase or a compatible solvent (e.g., methanol) at a known concentration.

-

The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

2. Preparative HPLC Method

The following parameters are recommended for the purification of 15,16-Di-O-acetyldarutoside. Optimization may be required based on the specific HPLC system and the complexity of the sample matrix.

| Parameter | Recommended Conditions |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | Reversed-Phase C18 (RP-18), e.g., YMC J'sphere ODS-H80 (20 x 250 mm, 4 µm) or similar |

| Mobile Phase | A: Water (HPLC Grade) |

| B: Acetonitrile (HPLC Grade) | |

| Gradient | A suitable gradient should be developed. Start with a higher percentage of water and gradually increase the percentage of acetonitrile. A linear gradient from 25% B to 75% B over 40 minutes can be a starting point. |

| Flow Rate | 5-10 mL/min (will vary based on column dimensions) |

| Detection | UV at 215 nm |

| Column Temperature | 30 °C |

| Injection Volume | Dependent on sample concentration and column capacity |

3. Post-Purification Processing

-

Fractions corresponding to the peak of 15,16-Di-O-acetyldarutoside are collected.

-

The collected fractions are pooled, and the organic solvent (acetonitrile) is removed using a rotary evaporator.

-

The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.

-

The purity of the isolated compound should be confirmed by analytical HPLC and its structure verified by spectroscopic methods such as NMR and MS.

Data Presentation

Table 1: HPLC Parameters for Analysis of Related Diterpenoids

This table summarizes analytical HPLC conditions reported for diterpenoids from Siegesbeckia, which can be adapted for analytical purity checks of the purified 15,16-Di-O-acetyldarutoside.

| Parameter | Method 1 | Method 2 |

| Column | Boltimate C18 (3.0 x 100 mm, 2.7 µm)[4] | Waters Symmetry Shield™ RP18 (4.6 x 250 mm, 5 µm)[5] |

| Mobile Phase | Acetonitrile - Water | A: 0.3% v/v aqueous formic acid, B: Acetonitrile[5] |

| Flow Rate | Not specified | 1.0 mL/min[5] |

| Detection | UV[4] | Evaporative Light Scattering Detection (ELSD)[5] |

Table 2: Reported Recovery and Linearity for a Related Diterpenoid (Darutoside)

This data provides an expectation for the performance of an optimized HPLC method.

| Parameter | Value |

| Linear Range | 1.012 - 6.072 mg/L[] |

| Average Recovery | 96.3%[] |

| RSD of Recovery | 2.4%[] |

Visualizations

Caption: Workflow for the purification of 15,16-Di-O-acetyldarutoside.

Caption: Logical flow of the preparative HPLC method.

References

- 1. acgpubs.org [acgpubs.org]

- 2. A review on medical plants Siegesbeckia based on diterpenoids and sesquiterpenoids: phytochemistry, pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents from Siegesbeckia pubescens [coms.events]

- 4. Fast simultaneous detection of three diterpenoids in Herba Siegesbeckiae using solid phase extraction followed by HPLC-UV with a core–shell particle column - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring NF-κB Inhibition by 15,16-Di-O-acetyldarutoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating inflammatory responses, cell survival, and immunity. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases, including arthritis, inflammatory bowel disease, and asthma. Consequently, the NF-κB pathway is a key target for the development of novel anti-inflammatory therapeutics.